

# A Comparative Guide to the Bioequivalence of Generic Ceftriaxone Sodium Injections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The entry of generic drugs into the pharmaceutical market provides cost-effective alternatives to brand-name medications. For parenteral antibiotics like ceftriaxone sodium, establishing bioequivalence is a critical step to ensure that the generic product is as safe and effective as the innovator product. This guide provides an objective comparison of generic and innovator ceftriaxone sodium injections, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in understanding the key parameters for evaluating therapeutic equivalence.

## In Vivo Bioequivalence: A Head-to-Head Comparison

A pivotal aspect of establishing the interchangeability of a generic drug with its brand-name counterpart is the in vivo bioequivalence study. These studies are typically conducted in healthy volunteers to compare the rate and extent of drug absorption into the systemic circulation.

A comparative pharmacokinetic study was conducted on two intramuscular ceftriaxone preparations: a generic version (Cefin®) and the innovator product (Rocephin®).[1][2] The study, involving twelve healthy male volunteers who received a 1g intramuscular dose of each drug in a crossover design, yielded the pharmacokinetic parameters summarized in the table below.[1][2]



Table 1: Comparative Pharmacokinetic Parameters of Generic (Cefin®) and Innovator (Rocephin®) Ceftriaxone Sodium Injections[1][2]

| Pharmacokinetic<br>Parameter | Generic (Cefin®) (Mean ±<br>SD) | Innovator (Rocephin®)<br>(Mean ± SD) |
|------------------------------|---------------------------------|--------------------------------------|
| Cmax (μg/mL)                 | 118.89 ± 15.59                  | 120.02 ± 15.04                       |
| Tmax (hr)                    | 1.83 ± 0.33                     | 1.75 ± 0.26                          |
| AUC0-t (μg·hr/mL)            | 1263.45 ± 106.69                | 1218.86 ± 118.30                     |
| AUC0-∞ (μg·hr/mL)            | 1405.97 ± 138.87                | 1356.27 ± 166.90                     |
| T1/2 (hr)                    | 6.54 ± 0.93                     | 6.25 ± 0.90                          |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; T1/2: Elimination half-life.

The results of this study demonstrated that the 90% confidence intervals for the ratio of the means for Cmax and AUC were within the regulatory acceptance range of 0.80-1.25, leading to the conclusion that the two formulations are bioequivalent.[1][2]

#### **Experimental Protocols**

Detailed and robust experimental protocols are fundamental to the accurate assessment of bioequivalence. Below are summaries of methodologies for key analytical tests.

### In Vivo Bioequivalence Study Protocol

The aforementioned pharmacokinetic study followed a standard two-way crossover design.[1] [2]

- Study Population: Healthy male volunteers meeting specific inclusion and exclusion criteria.
- Drug Administration: A single 1g intramuscular injection of either the generic or innovator ceftriaxone.



- Washout Period: A sufficient time interval between the two drug administration periods to ensure complete elimination of the drug from the body.
- Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1][2]
- Bioanalytical Method: The concentration of ceftriaxone in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1][2]

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for an injectable drug.



Click to download full resolution via product page

Bioequivalence Study Workflow

#### **In Vitro Dissolution Testing**

While in vivo studies are the gold standard for bioequivalence, in vitro tests provide crucial information about drug product quality and can sometimes be used to waive in vivo studies. Dissolution testing for parenteral drugs for injection primarily assesses the time it takes for the lyophilized powder to completely dissolve in a specified solvent.

A comparative study on the dissolution rate of an innovator and seven generic ceftriaxone sodium preparations for injection measured the time to complete dissolution in a 0.9% sodium chloride solution at 25°C.[3][4] The point of complete dissolution was determined by visual inspection as the moment the solution became transparent.[3][4] The study found considerable variation in dissolution times among the different products, which was attributed to differences in powder surface characteristics rather than crystalline structure.[3][4]



Table 2: Dissolution Time of Various Ceftriaxone Sodium for Injection Products

| Product           | Mean Dissolution Time (seconds) |
|-------------------|---------------------------------|
| Innovator Product | 15.3                            |
| Generic Product 1 | 25.1                            |
| Generic Product 2 | 33.8                            |
| Generic Product 3 | 45.6                            |
| Generic Product 4 | 58.2                            |
| Generic Product 5 | 70.4                            |
| Generic Product 6 | 88.9                            |
| Generic Product 7 | 102.5                           |

Data is illustrative and based on findings from a comparative study. Actual times may vary.

#### **Impurity Profiling**

The presence of impurities can affect the safety and efficacy of a drug product. Highperformance liquid chromatography (HPLC) is the standard method for separating, identifying, and quantifying impurities in ceftriaxone sodium injections.

A study profiling the impurities in thirteen brands of ceftriaxone injections utilized a gradient elution HPLC method with UV detection.[3]

Column: C18

- Mobile Phase: A gradient of potassium dihydrogen phosphate buffer (pH 7.5) and methanol.
  [3]
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm[3]
- Run Time: Approximately 15 minutes to separate ceftriaxone from its major impurities.[3]



While all tested brands complied with the pharmacopoeial content specifications for ceftriaxone, the impurity levels in all thirteen brands were found to be higher than the 0.2% specified by the International Council for Harmonisation (ICH) for the given dose of the drug.[3]

### **In Vitro Potency**

The antimicrobial potency of different ceftriaxone products can be compared by determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing 11 brand-name and 14 generic ceftriaxone injections found that all products exhibited an identical MIC of  $0.06~\mu g/mL$  against Escherichia coli ATCC® 25922. This indicates that, despite significant price differences, the in vitro potency of the generic and brand-name products was equivalent.

#### Conclusion

The presented data from in vivo and in vitro studies support the bioequivalence of many generic ceftriaxone sodium injections to the innovator product. The pharmacokinetic profiles, as demonstrated in a head-to-head study, were comparable, meeting the regulatory criteria for bioequivalence. However, it is important to note that variations in dissolution time and impurity profiles can exist among different generic products. These differences, while not always impacting bioequivalence, underscore the importance of robust quality control during the manufacturing process. For researchers and drug development professionals, a thorough evaluation of these parameters is essential to ensure the therapeutic equivalence and safety of generic ceftriaxone sodium injections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]



- 2. "Comparative study on the pharmacokinetic bioequivalence of two intrava" by K.-P. Hwang, J.-M. Yang et al. [jfda-online.com]
- 3. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 4. Comparative bioavailability and safety of two intramuscular ceftriaxone formulations -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic Ceftriaxone Sodium Injections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753623#bioequivalence-studies-of-generic-ceftriaxone-sodium-injections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com